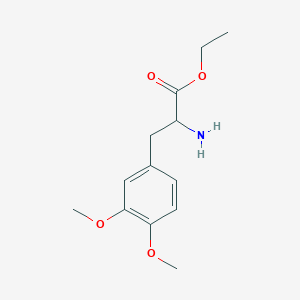

Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-6,8,10H,4,7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPXBRGEMOUHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde is subjected to a Knoevenagel condensation with ethyl cyanoacetate in the presence of a base such as piperidine to form ethyl 2-cyano-3-(3,4-dimethoxyphenyl)propanoate.

Reduction: The nitrile group in the intermediate is then reduced to an amine using hydrogenation over a palladium catalyst or by using lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then be re-esterified to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme-substrate interactions and metabolic pathways.

Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Functional Group Modifications

- Amino Group Protection: The phthalimido-protected analogue (1,3-dioxoisoindolin-2-yl) demonstrates enhanced stability during synthesis, enabling precise stereochemical control (S-configuration confirmed via crystallography) . In contrast, the free amino group in the target compound offers direct reactivity for further functionalization .

- Ester Hydrolysis Kinetics: Ethyl esters (e.g., quinoline-6-yl and target compounds) exhibit slower hydrolysis compared to methyl esters, as noted in LFA-1/ICAM-1 antagonist synthesis . This property is critical for tuning drug bioavailability.

Aromatic Ring Substitutions

- Methoxy vs. Hydroxy Groups :

Replacing methoxy with hydroxy groups (e.g., 3,4-dihydroxyphenyl derivative) increases polarity and hydrogen-bonding capacity, altering solubility and biological target interactions . - Halogenated Analogues :

Fluorine (4-fluorophenyl) and chlorine (4-chlorophenyl) substituents introduce electron-withdrawing effects, enhancing metabolic stability and influencing receptor binding .

Stereochemical Considerations

- The S-configuration at C2 in phthalimido-protected derivatives (e.g., compound 16) highlights the importance of stereochemistry in bioactive molecule design .

Biological Activity

Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of methoxy groups on the phenyl ring is believed to enhance its biological activity by influencing solubility and reactivity.

The mechanism of action for this compound involves interactions with various molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, while the methoxyphenyl group engages in hydrophobic interactions. This dual interaction can modulate enzyme activity, impacting metabolic pathways.

- Receptor Modulation : Similar compounds have shown potential in modulating receptor activities, particularly in the endocannabinoid system and peroxisome proliferator-activated receptors (PPARs), indicating a broader pharmacological profile .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For example, compounds with similar structures have been tested using the DPPH radical scavenging method, showing enhanced antioxidant activity compared to ascorbic acid .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : this compound has demonstrated cytotoxic effects against various cancer cell lines. In particular, it showed higher efficacy against human glioblastoma (U-87) compared to triple-negative breast cancer (MDA-MB-231) cells .

- Mechanistic Insights : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, and what coupling agents are optimal for its preparation?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A key step involves coupling the amino acid moiety with the 3,4-dimethoxyphenyl group using carbodiimide-based coupling agents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Purification is achieved via column chromatography with gradients of ethyl acetate and hexane .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm proton environments and carbon backbone.

- X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated in related dimethoxyphenyl derivatives (e.g., monoclinic P21/c space group, β = 93.490°) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₃H₁₉NO₄: 277.13 g/mol).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.